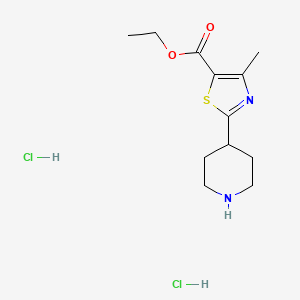

![molecular formula C22H16N2O3S B2875633 3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione CAS No. 724751-56-8](/img/structure/B2875633.png)

3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[indoline-3,2’-thiazolidine] is a type of spiro-heterocyclic compound that has been the focus of many studies due to its potential bioactivity . These compounds are known to have a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Synthesis Analysis

There are various synthetic approaches for the creation of spiro[indoline-3,2’-thiazolidine] and its derivatives. These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic methods and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve environmentally friendly strategies. For instance, the use of water as the sole solvent can improve the reaction efficiency and chemoselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically studied using various analytical techniques. For example, the fluorescence emission properties of certain derivatives have been studied, demonstrating their potential use as selective fluorescence chemosensors .Aplicaciones Científicas De Investigación

Synthesis and Characterization

3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-2,4-dione and its derivatives have been the subject of various synthetic pathways and structural characterizations, aiming at exploring their potential biological activities. For instance, the synthesis and reactions of fluorine-containing phenylspiro compounds have been investigated, highlighting their antifungal, antibacterial, and insecticidal activities when sulfur is incorporated into the compounds (Dandia, Kaur, & Singh, 1993). Moreover, microwave-induced dry-media synthesis techniques have been utilized for the environmentally friendly production of spiro compounds, showcasing their potential as antifungal and antitubercular agents (Dandia, Singh, & Arya, 2004).

Biological Activities

Extensive studies have been conducted to explore the antileukemic, anticonvulsant, and antimicrobial properties of spiro[indoline-3,2′-thiazolidine]-2,4′-diones. Notably, certain derivatives have shown significant activity in leukemia screen tests, suggesting potential therapeutic applications in cancer treatment (Rajopadhye & Popp, 1987). Additionally, the anticonvulsant screening of these compounds has provided valuable insights into their potential use in managing seizure disorders, although many showed inactivity in these tests (Rajopadhye & Popp, 1984).

Corrosion Inhibition

An interesting application beyond the pharmaceutical industry is the use of indoline compounds as corrosion inhibitors. Studies have shown that these compounds can significantly reduce corrosion on steel surfaces in acidic environments, offering potential for industrial applications in metal protection (Yadav, Sarkar, & Purkait, 2015).

Environmental and Synthetic Chemistry

The environmental benefits of using microwave irradiation for the synthesis of spiro compounds have been highlighted, demonstrating reduced reaction times and higher yields compared to traditional methods. This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing waste and energy consumption (Dandia, Saha, & Shivpuri, 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c25-20-14-28-22(18-8-4-5-9-19(18)23-21(22)26)24(20)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSCASBLKPZALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2875551.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)